![molecular formula C22H18FN5O2 B2978436 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1105225-01-1](/img/structure/B2978436.png)

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

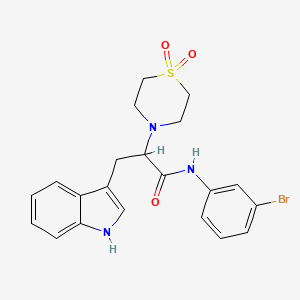

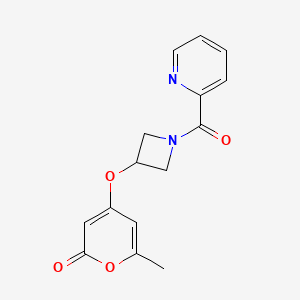

This compound is a pyrazolopyridazine derivative, which is a class of compounds containing a pyrazolopyridazine moiety, which consists of a pyrazole fused to a pyridazine . Pyrazolopyridazines are known for their wide range of biological activities.

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. For example, the phenyl rings could potentially undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

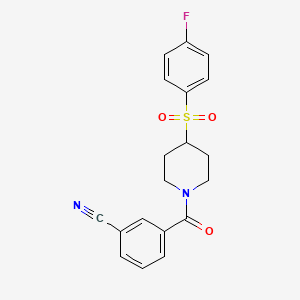

Heterocyclic Compound Synthesis : A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety. These compounds were developed for potential use as antimicrobial agents. The synthesis involved reactions with N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, leading to derivatives like 2-pyridones, chromenes, hydrazones, and pyrazoles. The compounds exhibited promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

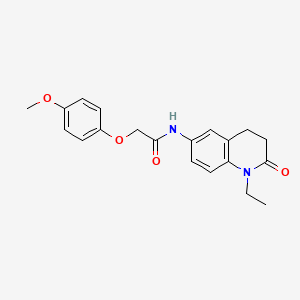

Anticancer Activity : Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran derivatives and evaluated their anti-lung cancer activity. The study explored the condensation of 6-fluorobenzo[b]pyran-4-one with aromatic aldehydes to yield various derivatives, which were then tested against human cancer cell lines. The synthesized compounds showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).

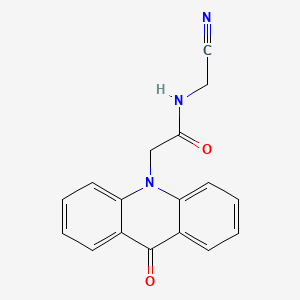

Coordination Complexes and Antioxidant Activity : Research by Chkirate et al. (2019) led to the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were characterized and analyzed for their solid-state structures and antioxidant activities. The study provided insights into the effect of hydrogen bonding on the self-assembly process of these complexes, highlighting their significant antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Fluorogenic Dyes and Imaging Agents

- Fluorogenic Dyes : Zaitseva et al. (2020) investigated the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide to form 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones. The spectral properties of these compounds suggested their potential use as fluorogenic dyes, indicating their relevance in developing imaging agents or fluorescent markers (Zaitseva, Smirnov, Myasnyanko, Sokolov, & Baranov, 2020).

Mécanisme D'action

Target of Action

Compounds with a pyrazolo[3,4-d]pyrimidine scaffold, like the one in the compound , are often developed as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They can become targets for cancer treatment when mutations cause them to be overactive.

Mode of Action

These compounds can mimic the adenine ring of ATP, allowing them to bind to the active sites of kinases . This can inhibit the kinase’s activity, preventing it from sending signals that promote cell growth and division.

Biochemical Pathways

By inhibiting kinases, these compounds can affect various signaling pathways involved in cell growth and survival. For example, some kinase inhibitors can affect the mTOR signaling pathway, which is often overactive in cancer cells .

Result of Action

The inhibition of kinases can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis . This can slow the growth of tumors and potentially shrink them.

Propriétés

IUPAC Name |

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O2/c23-17-8-4-5-9-18(17)25-19(29)13-27-22(30)21-16(20(26-27)14-10-11-14)12-24-28(21)15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQJUTBVLTZQOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Ethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2978365.png)

![1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978366.png)

![3-[(2,5-Dibromothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B2978367.png)

amine](/img/structure/B2978369.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2978373.png)

![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2978375.png)